NDM-1 inhibitor-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

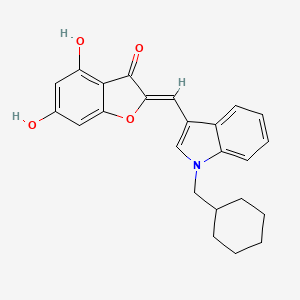

Molecular Formula |

C24H23NO4 |

|---|---|

Molecular Weight |

389.4 g/mol |

IUPAC Name |

(2Z)-2-[[1-(cyclohexylmethyl)indol-3-yl]methylidene]-4,6-dihydroxy-1-benzofuran-3-one |

InChI |

InChI=1S/C24H23NO4/c26-17-11-20(27)23-21(12-17)29-22(24(23)28)10-16-14-25(13-15-6-2-1-3-7-15)19-9-5-4-8-18(16)19/h4-5,8-12,14-15,26-27H,1-3,6-7,13H2/b22-10- |

InChI Key |

UZLBYIOAULCPEQ-YVNNLAQVSA-N |

Isomeric SMILES |

C1CCC(CC1)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)C5=C(C=C(C=C5O4)O)O |

Canonical SMILES |

C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)C5=C(C=C(C=C5O4)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of NDM-1 Inhibition: A Technical Guide for Researchers

New Delhi Metallo-beta-lactamase-1 (NDM-1) , a formidable enzyme that confers bacterial resistance to a broad spectrum of β-lactam antibiotics, presents a significant global health challenge. The development of effective NDM-1 inhibitors is a critical area of research in the fight against antibiotic resistance. This technical guide provides an in-depth overview of the mechanism of action of NDM-1 inhibitors, tailored for researchers, scientists, and drug development professionals.

The NDM-1 Enzyme: Structure and Catalytic Mechanism

NDM-1 is a metallo-β-lactamase (MBL) that requires one or two zinc ions for its catalytic activity. The active site of NDM-1 features two zinc ions, Zn1 and Zn2, which are crucial for the hydrolysis of the β-lactam ring in antibiotics. The catalytic mechanism involves the activation of a water molecule by the zinc ions, which then acts as a nucleophile to attack the carbonyl carbon of the β-lactam ring, leading to its cleavage and inactivation of the antibiotic.

The following diagram illustrates the catalytic cycle of NDM-1:

NDM-1 Catalytic Cycle

Mechanisms of NDM-1 Inhibition

NDM-1 inhibitors employ various strategies to disrupt the catalytic activity of the enzyme. These can be broadly categorized into the following mechanisms:

-

Zinc Chelators: These inhibitors function by sequestering the essential zinc ions from the active site of NDM-1, rendering the enzyme inactive.

-

Active Site Binders: These molecules directly bind to the active site of NDM-1, often by coordinating with the zinc ions, thereby preventing the substrate (antibiotic) from binding.

-

Covalent Inhibitors: These inhibitors form a stable, covalent bond with amino acid residues within the active site of NDM-1, leading to irreversible inactivation of the enzyme.

-

Allosteric Inhibitors: These compounds bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the active site's geometry and reduces its catalytic efficiency.

Quantitative Analysis of NDM-1 Inhibitors

The efficacy of NDM-1 inhibitors is quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes the quantitative data for a selection of NDM-1 inhibitors.

| Inhibitor Class | Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Mode | Reference |

| Zinc Chelator | EDTA | 3.8 | - | Zinc Chelation | [1] |

| Aspergillomarasmine A | - | - | Zinc Chelation | [2] | |

| Active Site Binder | D-captopril | 7.9 - 48 | - | Competitive | [1][3] |

| L-captopril | 202 | 5.0 - 6.6 | Competitive | [4] | |

| Thiopene-carboxylic acid derivatives | - | - | - | ||

| Covalent Inhibitor | Ebselen | 0.55 | - | Covalent | [1] |

| Allosteric Inhibitor | Carnosic Acid | 27.07 | - | Allosteric | |

| QDP-1 | 7.9 | 4 | Non-competitive | ||

| Other | Adapalene | 8.9 µg/mL | - | - | |

| Azolylthioacetamide | 17.5 | - | - | [1] |

Experimental Protocols

Accurate determination of inhibitor potency and mechanism requires robust experimental protocols. The following sections detail the methodologies for key experiments used in the characterization of NDM-1 inhibitors.

NDM-1 Enzyme Inhibition Assay (Nitrocefin Hydrolysis)

This spectrophotometric assay is widely used to screen for and characterize NDM-1 inhibitors. It relies on the hydrolysis of the chromogenic cephalosporin, nitrocefin, by NDM-1, which results in a color change that can be monitored over time.

Materials:

-

Purified NDM-1 enzyme

-

Nitrocefin solution

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnSO4)

-

Test inhibitor compounds

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare serial dilutions of the test inhibitor compound in the assay buffer.

-

In a 96-well plate, add a fixed concentration of NDM-1 enzyme to each well.

-

Add the different concentrations of the inhibitor to the respective wells and incubate for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 30°C).

-

Initiate the reaction by adding a fixed concentration of nitrocefin to all wells.

-

Immediately monitor the change in absorbance at 490 nm over time using a plate reader.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique used to directly measure the thermodynamic parameters of binding interactions, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of inhibitor binding to NDM-1.

Materials:

-

Purified NDM-1 enzyme

-

Test inhibitor compound

-

Dialysis buffer (ensure the buffer for the protein and inhibitor are identical)

-

Isothermal titration calorimeter

Procedure:

-

Thoroughly dialyze the purified NDM-1 enzyme and the inhibitor solution against the same buffer to minimize heats of dilution.

-

Degas both the enzyme and inhibitor solutions to prevent air bubbles in the calorimeter.

-

Load the NDM-1 solution into the sample cell of the calorimeter.

-

Load the inhibitor solution into the injection syringe.

-

Set the experimental parameters, including temperature, stirring speed, and injection volume.

-

Perform a series of injections of the inhibitor into the enzyme solution, measuring the heat change after each injection.

-

A control experiment, injecting the inhibitor into the buffer alone, should be performed to determine the heat of dilution.

-

Subtract the heat of dilution from the experimental data and analyze the resulting binding isotherm to determine the thermodynamic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the binding mode of inhibitors to NDM-1 at an atomic level. Chemical shift perturbation (CSP) mapping is a common NMR technique used to identify the binding site of an inhibitor on the protein.

Materials:

-

Isotopically labeled (e.g., 15N) purified NDM-1 enzyme

-

Test inhibitor compound

-

NMR buffer

-

NMR spectrometer

Procedure:

-

Acquire a reference 1H-15N HSQC spectrum of the 15N-labeled NDM-1 in the absence of the inhibitor.

-

Prepare a series of samples with a constant concentration of 15N-labeled NDM-1 and increasing concentrations of the inhibitor.

-

Acquire a 1H-15N HSQC spectrum for each sample.

-

Overlay the spectra and identify the amino acid residues whose peaks show significant chemical shift changes upon inhibitor binding.

-

Map these residues onto the three-dimensional structure of NDM-1 to identify the inhibitor binding site.

Workflow for NDM-1 Inhibitor Screening

The discovery and development of novel NDM-1 inhibitors typically follow a structured workflow, from initial screening to lead optimization.

NDM-1 Inhibitor Screening Workflow

This guide provides a foundational understanding of the mechanisms of NDM-1 inhibition and the experimental approaches used to characterize inhibitors. The continued development of novel and potent NDM-1 inhibitors is essential to address the growing threat of antibiotic resistance.

References

- 1. Monitoring Conformational Changes in the NDM-1 Metallo-β-lactamase by 19F NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dotphysicaldoc.com [dotphysicaldoc.com]

- 3. Monitoring conformational changes in the NDM-1 metallo-β-lactamase by 19F NMR spectroscopy. | Department of Chemistry [chem.ox.ac.uk]

- 4. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of NDM-1 Inhibitor-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of New Delhi Metallo-beta-lactamase-1 (NDM-1) represents a significant threat to the efficacy of beta-lactam antibiotics, a cornerstone of modern medicine. This enzyme confers broad-spectrum resistance to bacteria, rendering many last-resort antibiotics ineffective. The discovery of potent and specific NDM-1 inhibitors is therefore a critical area of research in the fight against antimicrobial resistance. This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of a promising aurone-based NDM-1 inhibitor, designated as NDM-1 inhibitor-5.

Introduction to NDM-1 and the Need for Inhibitors

New Delhi Metallo-beta-lactamase-1 (NDM-1) is a zinc-dependent enzyme (a metallo-beta-lactamase or MBL) that catalyzes the hydrolysis of the amide bond in the beta-lactam ring of a wide range of antibiotics, including penicillins, cephalosporins, and carbapenems.[1][2] This hydrolytic activity inactivates the antibiotics, allowing bacteria to survive and proliferate. The gene encoding NDM-1 is often located on mobile genetic elements, facilitating its rapid spread among different bacterial species.[3]

The active site of NDM-1 contains two zinc ions that are crucial for its catalytic activity.[4] These zinc ions coordinate with a water molecule, activating it to act as a nucleophile that attacks the carbonyl carbon of the beta-lactam ring.[1][4] This initiates a cascade of reactions leading to the opening of the beta-lactam ring and the inactivation of the antibiotic.[2][5] The development of inhibitors that can effectively block the active site of NDM-1 is a key strategy to restore the efficacy of existing beta-lactam antibiotics.

Discovery of this compound: An Aurone Derivative

A recent study by Caburet et al. (2024) identified a series of aurone derivatives as promising inhibitors of NDM-1.[6] Through a fragment-based screening approach, aurone was identified as a promising scaffold. Subsequent evaluation of a library of 60 aurone derivatives led to the identification of two potent inhibitors, one of which is designated here as this compound.[6] This compound exhibited a competitive inhibition mechanism with a Ki value of 2.5 µM.[6]

Table 1: Quantitative Inhibition Data for this compound and Other Selected Inhibitors

| Inhibitor | Chemical Class | Inhibition Constant (Ki) | IC50 | Reference |

| This compound | Aurone | 2.5 µM | Not Reported | [6] |

| NDM-1 inhibitor-4 | Aurone | 1.7 µM | Not Reported | [6][7] |

| L-captopril | Thiol | ~200 µM | ~8 µM | [3] |

| D-captopril | Thiol | Not Reported | ~7.9 µM | [8] |

| Ebselen | Organoselenium | Not Reported | Not Reported | [9] |

| Aspergillomarasmine A | Natural Product | Not Reported | Not Reported | [9] |

| Carnosic Acid | Natural Product | Not Reported | 27.07 µM | [8] |

| Isoliquiritin | Natural Product | Not Reported | Not Reported | [10] |

| PHT427 | Thiophene derivative | Not Reported | 1.42 µmol/L | [11] |

| Dipicolinic Acid Derivatives | Dicarboxylic Acid | Not Reported | ~80 nM (for compound 36) | [3] |

| α-Aminophosphonates | Phosphonate | Not Reported | 4.1–506 μM | [12] |

Synthesis of this compound

While the specific, detailed synthesis protocol for this compound is proprietary to the research group that discovered it, a general methodology for the synthesis of aurone derivatives can be outlined based on established organic chemistry principles.[13]

General Synthetic Scheme for Aurone Derivatives

The synthesis of aurones typically involves the condensation of a benzofuranone with an aldehyde. A common route is the oxidative cyclization of a 2'-hydroxychalcone.

Experimental Workflow for Aurone Synthesis

Caption: General workflow for the synthesis of aurone derivatives.

Postulated Synthesis of this compound

Based on the structure of this compound (an aurone), a plausible synthetic route would involve:

-

Claisen-Schmidt Condensation: Reaction of an appropriately substituted 2'-hydroxyacetophenone with a substituted benzaldehyde in the presence of a base (like sodium hydroxide or potassium hydroxide) to form the corresponding 2'-hydroxychalcone intermediate.

-

Oxidative Cyclization: The resulting 2'-hydroxychalcone is then subjected to an oxidative cyclization reaction to form the aurone ring system. Various reagents can be employed for this step, including mercury(II) acetate, iodine in dimethyl sulfoxide (DMSO), or other oxidizing agents.

-

Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization.

-

Characterization: The structure and purity of the synthesized this compound would be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Experimental Protocols for NDM-1 Inhibition Assays

The inhibitory activity of compounds against NDM-1 is typically determined using enzymatic assays that monitor the hydrolysis of a beta-lactam substrate.

NDM-1 Enzyme Inhibition Assay (General Protocol)

This protocol is a generalized procedure based on commonly used methods.[9][14]

Materials:

-

Purified recombinant NDM-1 enzyme

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnSO4)

-

Beta-lactam substrate (e.g., meropenem, imipenem, or a chromogenic substrate like nitrocefin)

-

Test inhibitor compound (dissolved in a suitable solvent like DMSO)

-

Microplate reader

Procedure:

-

Prepare a solution of the NDM-1 enzyme in the assay buffer.

-

In a 96-well microplate, add the assay buffer, the test inhibitor at various concentrations, and the NDM-1 enzyme solution.

-

Incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the beta-lactam substrate to each well.

-

Monitor the hydrolysis of the substrate over time by measuring the change in absorbance at a specific wavelength using a microplate reader. For meropenem, the hydrolysis can be monitored at a wavelength of 300 nm.[14]

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration.

-

For determination of the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten for competitive inhibition).

Experimental Workflow for NDM-1 Inhibition Assay

References

- 1. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of NDM-1 reveals a common β-lactam hydrolysis mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scispace.com [scispace.com]

- 6. Aurones and derivatives as promising New Delhi metallo-β-lactamase (NDM-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NDM-1 inhibitor-4-MedChemExpress-阿仪网 [app17.com]

- 8. Discovery of a Novel Natural Allosteric Inhibitor That Targets NDM-1 Against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Specific NDM-1 Inhibitor of Isoliquiritin Enhances the Activity of Meropenem against NDM-1-positive Enterobacteriaceae in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

- 12. α-Aminophosphonate inhibitors of metallo-β-lactamases NDM-1 and VIM-2 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. ijpsr.com [ijpsr.com]

- 14. Frontiers | PHT427 as an effective New Delhi metallo-β-lactamase-1 (NDM-1) inhibitor restored the susceptibility of meropenem against Enterobacteriaceae producing NDM-1 [frontiersin.org]

Combating Antibiotic Resistance: A Technical Guide to the Structure-Activity Relationship of NDM-1 Inhibitors

For Immediate Release

New Delhi – The relentless rise of antibiotic resistance, largely driven by enzymes like New Delhi metallo-beta-lactamase-1 (NDM-1), presents a formidable challenge to global public health. NDM-1 confers broad resistance to beta-lactam antibiotics, including the last-resort carbapenems, necessitating the urgent development of effective inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of NDM-1 inhibitors, offering a critical resource for researchers, scientists, and drug development professionals in the field of antimicrobial resistance.

The unique structural characteristics of NDM-1, such as the flexibility of its binding pocket and the adaptability of its active site loop, have made the design of potent and specific inhibitors a complex endeavor.[1] This guide synthesizes current research, presenting quantitative SAR data, detailed experimental protocols, and visual representations of key concepts to facilitate the rational design of next-generation NDM-1 inhibitors.

Understanding the Enemy: The NDM-1 Active Site

The catalytic mechanism of NDM-1 relies on a binuclear zinc center within a shallow, open active site.[1][2] These two zinc ions are crucial for activating a water molecule that hydrolyzes the amide bond of the beta-lactam ring in antibiotics.[3] Consequently, a primary strategy for NDM-1 inhibition involves targeting these zinc ions. Inhibitors often work by either forming a ternary complex with the zinc ions, thus competitively blocking substrate binding, or by chelating and stripping the zinc ions from the active site, rendering the enzyme inactive.[1] The active site is flanked by flexible loops, notably L3 and L10, which can undergo conformational changes upon substrate or inhibitor binding, adding another layer of complexity to inhibitor design.[2][4][5]

Key Classes of NDM-1 Inhibitors and their Structure-Activity Relationships

A diverse range of chemical scaffolds have been investigated for their potential to inhibit NDM-1. The following sections summarize the SAR for prominent classes of these inhibitors, with quantitative data presented in the subsequent tables.

Thiol-Containing Inhibitors

L-captopril, an angiotensin-converting enzyme (ACE) inhibitor, was one of the first identified inhibitors of NDM-1. Its inhibitory activity is attributed to the thiol group, which can coordinate with the active site zinc ions. Structure-activity relationship studies have shown that both the thiol group and the stereochemistry of the molecule are critical for its inhibitory potency.

Carboxylate-Containing Inhibitors

Aspergillomarasmine A (AMA), a natural product, functions as an NDM-1 inhibitor by chelating the zinc ions from the active site, thereby inactivating the enzyme.[6][7] This has been shown to restore the efficacy of meropenem against NDM-1 producing bacteria.[6][7] The dicarboxylic acid moiety is crucial for its zinc-chelating activity.

Boronic Acid Derivatives

Boronic acids have emerged as a promising class of broad-spectrum beta-lactamase inhibitors, including activity against NDM-1.[4] X-ray crystallography has revealed that these compounds can form a covalent bond with the catalytic serine in serine-beta-lactamases and, importantly, can also coordinate with the zinc ions in metallo-beta-lactamases like NDM-1.[4] The boronic acid moiety is key to this dual inhibitory mechanism.

Thione-Based Compounds

Recent studies have explored 1,2,4-triazole-3-thione scaffolds as potent NDM-1 inhibitors.[8] The thione group plays a critical role in coordinating the active site zinc ions. X-ray crystallography of NDM-1 in complex with these inhibitors has provided valuable insights into their binding modes, guiding the rational design of more potent derivatives.[8]

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize the quantitative SAR data for various classes of NDM-1 inhibitors, providing a comparative overview of their potencies.

| Inhibitor Class | Compound | IC50 (µM) | Ki (µM) | Notes |

| Thiol-Containing | L-Captopril | 10.0 ± 1.9[9] | 5.0[9] | Thiol group coordinates with active site zinc ions. |

| Small Molecule | PHT427 | 1.42[10] | - | Identified through high-throughput screening; acts by chelating zinc ions.[10] |

| Natural Product | Aspergillomarasmine A | - | - | Restores meropenem activity by extracting zinc ions from the active site.[6][7] |

| Small Molecule | Adapalene | 8.9 µg/mL | - | Identified through a drug repurposing approach; exhibits synergistic effects with meropenem.[11] |

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of NDM-1 inhibitors.

NDM-1 Enzyme Inhibition Assay (Nitrocefin-based)

This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against NDM-1.

-

Reagents and Preparation:

-

Recombinant NDM-1 enzyme.

-

Nitrocefin (a chromogenic cephalosporin substrate).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5).

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

ZnSO4 solution (to ensure the enzyme is fully metalated).

-

-

Procedure:

-

In a microplate, incubate a defined concentration of recombinant NDM-1 enzyme (e.g., 5 nM) with varying concentrations of the test inhibitor for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).[6][7] A negative control with solvent only is included.

-

Initiate the enzymatic reaction by adding a specific concentration of nitrocefin (e.g., 60 µM).[6][7]

-

Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 490 nm over time using a microplate reader.[6][7]

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a powerful technique for studying the real-time binding kinetics and affinity between an inhibitor and NDM-1.

-

Immobilization of NDM-1:

-

Covalently immobilize the purified recombinant NDM-1 protein onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.

-

-

Binding Analysis:

-

Inject a series of concentrations of the analyte (inhibitor) over the immobilized NDM-1 surface and a reference surface (without NDM-1) at a constant flow rate.

-

Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized ligand, in real-time. This generates a sensorgram.

-

After the association phase, flow buffer over the surface to monitor the dissociation of the inhibitor.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka. A lower KD value indicates a higher binding affinity.[12]

-

X-ray Crystallography for Structural Analysis

X-ray crystallography provides high-resolution three-dimensional structures of NDM-1 in complex with inhibitors, revealing the precise binding mode and key molecular interactions.

-

Crystallization:

-

Co-crystallize the purified NDM-1 protein with the inhibitor of interest or soak pre-formed apo-NDM-1 crystals in a solution containing the inhibitor.

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-diffracting crystals.

-

-

Data Collection:

-

Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source.

-

Collect the diffraction data as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure using molecular replacement, using a known NDM-1 structure as a search model.

-

Build the inhibitor into the electron density map and refine the structure to achieve the best fit with the experimental data.

-

-

Analysis:

Visualizing the Path to Inhibition

The following diagrams illustrate key concepts and workflows in the study of NDM-1 inhibitors.

Key SAR Principles for NDM-1 Inhibitors.

General Workflow for NDM-1 Inhibitor Discovery.

Conclusion and Future Directions

The development of effective NDM-1 inhibitors remains a critical challenge in the fight against antimicrobial resistance. A deep understanding of the structure-activity relationships is paramount for the successful design of novel therapeutic agents. This guide provides a comprehensive overview of the current knowledge, highlighting the importance of targeting the active site zinc ions and exploiting the structural features of the enzyme. Future research should focus on the development of inhibitors with high potency, selectivity, and favorable pharmacokinetic properties. The integration of computational methods, such as QSAR and molecular dynamics simulations, with experimental techniques will be crucial in accelerating the discovery of clinically viable NDM-1 inhibitors.

References

- 1. Towards combating antibiotic resistance by exploring the quantitative structure-activity relationship of NDM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of New Delhi metallo-β-lactamase reveals molecular basis for antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic Study of Laboratory Mutants of NDM-1 Metallo-β-Lactamase and the Importance of an Isoleucine at Position 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics [frontiersin.org]

- 7. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | PHT427 as an effective New Delhi metallo-β-lactamase-1 (NDM-1) inhibitor restored the susceptibility of meropenem against Enterobacteriaceae producing NDM-1 [frontiersin.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Fragment-based discovery of inhibitor scaffolds targeting the metallo-β-lactamases NDM-1 and VIM-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Crystal structure of NDM-1 reveals a common β-lactam hydrolysis mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of NDM-1 Inhibitor Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies used to model the interaction between New Delhi Metallo-β-lactamase-1 (NDM-1) and its potential inhibitors. The rise of NDM-1-producing bacteria presents a significant threat to global health, as this enzyme can hydrolyze a broad spectrum of β-lactam antibiotics, including last-resort carbapenems.[1][2][3][4][5][6] In silico modeling has become an indispensable tool in the rational design and discovery of novel NDM-1 inhibitors to combat this growing antibiotic resistance.[4]

The NDM-1 Challenge

NDM-1 is a class B1 metallo-β-lactamase (MBL) that requires one or two zinc ions in its active site for catalytic activity.[7][8] These zinc ions are crucial for activating a water molecule, which then hydrolyzes the amide bond in the β-lactam ring of antibiotics, rendering them ineffective.[5][7] The active site of NDM-1 is known for its flexibility and ability to accommodate a wide range of substrates, making the design of effective inhibitors particularly challenging.[5][9]

General Workflow for In Silico NDM-1 Inhibitor Modeling

The computational pipeline for identifying and evaluating potential NDM-1 inhibitors typically involves a multi-step process. This workflow begins with preparing the protein and ligand structures, proceeds through docking and simulation to predict binding modes and stability, and concludes with energy calculations to estimate binding affinity.

Caption: A typical workflow for the in silico analysis of NDM-1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for reproducible in silico research. The following sections outline standard protocols for the core components of modeling NDM-1-inhibitor interactions.

Molecular docking predicts the preferred orientation of an inhibitor when bound to the NDM-1 active site to form a stable complex.[10] It is a critical step for screening large compound libraries and understanding binding modes.[4]

Protocol:

-

Protein Preparation:

-

Obtain the 3D crystal structure of NDM-1 from the Protein Data Bank (PDB), for instance, PDB ID: 5ZGZ.[10][11]

-

Using software like UCSF Chimera or AutoDockTools, remove water molecules and any co-crystallized ligands.[10]

-

Add polar hydrogens and assign Kollman charges to the protein atoms.

-

For metalloenzymes like NDM-1, specialized force fields such as AutoDock4Zn are often used to properly handle the zinc ions in the active site.[10][11]

-

-

Ligand Preparation:

-

Draw the 2D structure of the inhibitor (e.g., "Inhibitor-5") using software like MarvinSketch or ChemDraw.

-

Convert the 2D structure to a 3D structure using a program like Avogadro or Open Babel.[10]

-

Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges and define rotatable bonds for docking flexibility.

-

-

Docking Execution:

-

Define a grid box that encompasses the NDM-1 active site. The active site is characterized by key residues such as His120, His122, Asp124, His189, Cys208, and His250, which coordinate the two zinc ions.[8]

-

Set the grid box dimensions, for example, centered at X=-4.2 Å, Y=-5.4 Å, Z=-16.2 Å with a size of 60x60x60 Å.[10]

-

Perform the docking simulation using software like AutoDock Vina, which uses a Lamarckian genetic algorithm to explore conformational space.[10]

-

Generate multiple binding poses (e.g., 10-20) and rank them based on their predicted binding affinity (in kcal/mol).

-

-

Analysis:

MD simulations are performed to assess the dynamic stability and behavior of the NDM-1-inhibitor complex over time in a simulated physiological environment.[11][12]

Protocol:

-

System Setup:

-

Select the best-docked pose of the NDM-1-inhibitor complex as the starting structure.

-

Choose an appropriate force field for the protein (e.g., CHARMM36) and generate topology parameters for the ligand using tools like the SwissParam or CGenFF server.[12]

-

Place the complex in a solvated box (e.g., dodecahedral) with a suitable water model (e.g., SPC).[12]

-

Add ions (e.g., Na+ and Cl-) to neutralize the system's charge.[12]

-

-

Simulation Execution:

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to the target temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) ensemble.

-

Equilibrate the system's pressure under NPT (constant number of particles, pressure, and temperature) ensemble for a sufficient duration (e.g., 1 ns).

-

Run the production MD simulation for a significant timescale, typically ranging from 10 ns to 250 ns or more, to observe the system's dynamics.[11][12]

-

-

Trajectory Analysis:

-

Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess structural stability and convergence.[11][12]

-

Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible regions of the protein upon inhibitor binding.[11][12]

-

Analyze the number and duration of hydrogen bonds formed between the inhibitor and NDM-1 throughout the simulation.[11][12]

-

Visualize the trajectory to observe conformational changes and key interactions.

-

These calculations provide a more accurate estimation of the binding affinity than docking scores by considering solvent effects and entropic contributions. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) methods are commonly used.[13][14]

Protocol:

-

Snapshot Extraction:

-

Extract a set of snapshots (e.g., 100-200) at regular intervals from the stable portion of the MD simulation trajectory.

-

-

Energy Calculation:

-

For each snapshot, calculate the following energy terms using scripts like g_mmpbsa for GROMACS:

-

The total energy of the complex (G_complex).

-

The total energy of the protein (G_protein).

-

The total energy of the ligand (G_ligand).

-

-

The binding free energy (ΔG_bind) is then calculated as: ΔG_bind = G_complex - (G_protein + G_ligand)

-

-

Energy Decomposition:

-

Decompose the total binding free energy into contributions from individual residues to identify key residues responsible for the inhibitor's binding affinity.

-

Data Presentation

Quantitative data from these simulations are best summarized in tables for clear comparison and interpretation. The following tables present example data for hypothetical and literature-derived inhibitors.

Table 1: Molecular Docking Results for Potential NDM-1 Inhibitors

| Inhibitor | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Inhibitor-5 (Hypothetical) | -10.5 | His122, Asp124, Cys208, Asn220 | H-bond, Metal Coordination |

| ZINC84525623 [2] | -11.23 | Key amino acid residues in active site | H-bond, Electrostatic, Hydrophobic |

| Compound M26 [10] | -13.11 | (Forms six hydrogen bonds) | H-bond |

| VNI-41 [9] | IC50: 29.6 µM | Interacts with Zn1 ion | Metal Coordination (Sulfonamide) |

| L-Captopril [15] | -21.9 (kJ/mol) | Di-zinc active site | Metal Ion Chelation |

Table 2: MD Simulation Stability Metrics (Example Data over 100 ns)

| Complex | Average RMSD (Å) | Average RMSF (Å) (Active Site) | Average H-Bonds |

|---|---|---|---|

| NDM-1 + Inhibitor-5 | 1.8 ± 0.3 | 1.1 ± 0.2 | 3-4 |

| NDM-1 + ZINC84525623 [2] | < 2.0 | Low fluctuations | 2 (stable) |

| NDM-1 + Compound M26 [12] | Converged | Stable active site | High number, stable |

| NDM-1 + Meropenem [11] | Fluctuating | Higher fluctuations | Transient, discontinuous |

Table 3: Binding Free Energy Calculation Results (MM/GBSA)

| Complex | ΔG_bind (kcal/mol) | van der Waals Energy | Electrostatic Energy | Solvation Energy |

|---|---|---|---|---|

| NDM-1 + Inhibitor-5 | -28.5 ± 2.1 | -35.2 | -15.8 | +22.5 |

| NDM-1 + Compound M2 [13] | -13.56 | (Component of ΔG_bind) | (Component of ΔG_bind) | (Component of ΔG_bind) |

| NDM-1 + Compound P4 [13] | -16.72 | (Component of ΔG_bind) | (Component of ΔG_bind) | (Component of ΔG_bind) |

NDM-1 Catalytic Mechanism and Inhibition

Understanding the catalytic mechanism of NDM-1 is vital for designing inhibitors that can effectively block its function. The enzyme utilizes a di-zinc center to hydrolyze the β-lactam ring. An effective inhibitor can disrupt this process by chelating the zinc ions or by forming strong interactions with key catalytic residues.

Caption: NDM-1's catalytic mechanism and a potential mode of inhibition.

References

- 1. tandfonline.com [tandfonline.com]

- 2. High-Throughput Virtual Screening, Molecular Dynamics Simulation, and Enzyme Kinetics Identified ZINC84525623 as a Potential Inhibitor of NDM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-Throughput Virtual Screening, Molecular Dynamics Simulation, and Enzyme Kinetics Identified ZINC84525623 as a Potential Inhibitor of NDM-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of the Novel Inhibitor Against New Delhi Metallo-β-Lactamase Based on Virtual Screening and Molecular Modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NDM-1 (New Delhi metallo beta lactamase-1) producing Gram-negative bacilli: Emergence & clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NDM Metallo-β-Lactamases and Their Bacterial Producers in Health Care Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Silico and In Vitro Screening of Natural Compounds as Broad-Spectrum β-Lactamase Inhibitors against Acinetobacter baumannii New Delhi Metallo-β-lactamase-1 (NDM-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel New Delhi Metallo-β-Lactamases-1 Inhibitors by Multistep Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Silico Evaluation of Potential NDM-1 Inhibitors: An Integrated Docking and Molecular Dynamics Approach [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. In Silico Evaluation of Potential NDM-1 Inhibitors: An Integrated Docking and Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sciforum.net [sciforum.net]

- 14. researchgate.net [researchgate.net]

- 15. Molecular docking studies, in-silico ADMET predictions and synthesis of novel PEGA-nucleosides as antimicrobial agents targeting class B1 metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

Fragment-Based Discovery of New Delhi Metallo-β-lactamase-1 (NDM-1) Inhibitors: A Technical Guide

Abstract

The rapid global spread of New Delhi Metallo-β-lactamase-1 (NDM-1) presents a formidable challenge to modern medicine, rendering a broad spectrum of β-lactam antibiotics ineffective. NDM-1, a class B1 metallo-β-lactamase (MBL), utilizes zinc ions to catalyze the hydrolysis of these critical drugs, including last-resort carbapenems. The development of effective NDM-1 inhibitors to be used as adjuvants with existing antibiotics is a critical therapeutic goal. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel inhibitor scaffolds against challenging targets like NDM-1. This technical guide provides an in-depth overview of the FBDD approach for discovering NDM-1 inhibitors, detailing the enzyme's mechanism, a comprehensive workflow, key experimental protocols, and quantitative data on identified fragments and leads.

Introduction

The Clinical Threat of NDM-1

New Delhi Metallo-β-lactamase-1 (NDM-1) is an enzyme that confers resistance to nearly all β-lactam antibiotics in bacteria.[1][2] First identified in 2009, the gene encoding NDM-1 is located on mobile genetic elements, allowing for rapid horizontal transfer among different bacterial species, including common pathogens like Escherichia coli and Klebsiella pneumoniae.[3][4] This rapid dissemination has led to a global health crisis, as infections with NDM-1-producing "superbugs" are extremely difficult to treat, leaving very few therapeutic options.[2][5] Unlike other β-lactamases, NDM-1 can hydrolyze carbapenems, which are often considered the last line of defense against multidrug-resistant bacterial infections.[2][5]

The NDM-1 Catalytic Mechanism

NDM-1's catalytic activity is dependent on one or two zinc ions in its active site.[3][4] These zinc ions coordinate with key histidine and aspartate residues and play a crucial role in the hydrolysis of the β-lactam ring.[6] The accepted mechanism involves the zinc ions activating a water molecule, which then acts as a potent nucleophile.[3][7][8] This activated hydroxide attacks the carbonyl carbon of the β-lactam ring, leading to the cleavage of the amide bond and inactivation of the antibiotic.[3][6] The open and flexible nature of the NDM-1 active site contributes to its ability to accommodate and hydrolyze a wide range of substrates.[4][7] Inhibitors are designed to disrupt this mechanism, often by chelating the essential zinc ions or by binding to the active site and preventing substrate access.[9][10]

Fragment-Based Drug Discovery (FBDD) as a Strategy

Fragment-Based Drug Discovery (FBDD) is an alternative to traditional high-throughput screening (HTS).[11][12] It begins by screening libraries of small, low-molecular-weight compounds ("fragments") to identify weak but efficient binders to the target protein.[12][13] Because of their small size, fragments can explore chemical space more effectively and form high-quality interactions with the target's binding pockets.[11] Hits identified through sensitive biophysical techniques are then optimized into more potent lead compounds through strategies like fragment growing, linking, or merging.[13][14] This approach is particularly well-suited for NDM-1, as it can uncover novel binding scaffolds and interaction points within the enzyme's active site that might be missed by larger, more complex molecules.[15]

The FBDD Workflow for NDM-1 Inhibitors

The process of discovering NDM-1 inhibitors using FBDD follows a structured, iterative workflow. It combines computational methods with sensitive biophysical screening and structural biology to progress from low-affinity fragments to high-potency lead candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovering NDM-1 inhibitors using molecular substructure embeddings representations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights on the structural characteristics of NDM-1: The journey so far [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. Potential Inhibitors Against NDM-1 Type Metallo-β-Lactamases: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism of NDM-1-catalyzed carbapenem hydrolysis is distinct from that of penicillin or cephalosporin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent research and development of NDM-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Towards combating antibiotic resistance by exploring the quantitative structure-activity relationship of NDM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fragment based drug design: from experimental to computational approaches. | Semantic Scholar [semanticscholar.org]

- 12. Fragment based drug design: from experimental to computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 15. A fragment-based drug discovery strategy applied to the identification of NDM-1 β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Zinc-Binding Mechanism of NDM-1 Inhibitor, N-(phosphonomethyl)iminodiacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the zinc-binding mechanism of the New Delhi Metallo-β-lactamase-1 (NDM-1) inhibitor, N-(phosphonomethyl)iminodiacetic acid. This compound, identified as a potent inhibitor in multiple studies, offers a promising scaffold for the development of therapeutics to combat antibiotic resistance. This document outlines the quantitative metrics of its inhibitory action, detailed experimental protocols for its characterization, and a visual representation of its proposed mechanism of action.

Core Mechanism: Zinc Sequestration

The primary mechanism by which N-(phosphonomethyl)iminodiacetic acid inhibits NDM-1 is through the chelation and sequestration of the zinc ions essential for the enzyme's catalytic activity. NDM-1 is a metallo-β-lactamase that requires two zinc ions (Zn1 and Zn2) in its active site to hydrolyze β-lactam antibiotics.[1][2] N-(phosphonomethyl)iminodiacetic acid, with its phosphonate and multiple carboxylate groups, acts as a strong zinc chelator, effectively stripping these crucial metal cofactors from the enzyme's active site. This zinc depletion renders the enzyme inactive, thereby restoring the efficacy of β-lactam antibiotics.[3][4]

The zinc-dependent nature of its inhibitory activity has been experimentally demonstrated. In the presence of increasing concentrations of exogenous zinc sulfate, the IC50 value of N-(phosphonomethyl)iminodiacetic acid against NDM-1 also increases, indicating a direct competition for zinc ions.[4] This is a hallmark of a zinc sequestration-based mechanism.

Quantitative Data Summary

The inhibitory and binding properties of N-(phosphonomethyl)iminodiacetic acid against NDM-1 and its interaction with zinc have been quantified using various biophysical techniques. The key quantitative data are summarized in the table below.

| Parameter | Value | Method | Enzyme/Ion | Reference |

| IC50 | 0.8 ± 0.1 µM | Fluorescence-based Assay | NDM-1 | [5][6] |

| IC50 | 1.1 ± 0.1 µM | Fluorescence-based Assay | VIM-2 | [5][6] |

| IC50 | > 200 µM | Fluorescence-based Assay | IMP-1 | [5][6] |

| Dissociation Constant (Kd) | 56 nM | Isothermal Titration Calorimetry | Zn(II) | [3][4][5] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the interaction of N-(phosphonomethyl)iminodiacetic acid with NDM-1 and zinc are provided below.

NDM-1 Inhibition Assay (Fluorescence-based)

This protocol is adapted from studies characterizing small molecule inhibitors of metallo-β-lactamases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-(phosphonomethyl)iminodiacetic acid against NDM-1.

Materials:

-

Purified NDM-1 enzyme

-

N-(phosphonomethyl)iminodiacetic acid

-

Fluorogenic cephalosporin substrate FC5

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.5

-

DMSO (for compound dilution)

-

96-well black microtiter plates

-

Fluorescence plate reader (e.g., Tecan Spark)

Procedure:

-

Prepare a stock solution of N-(phosphonomethyl)iminodiacetic acid in DMSO.

-

Perform serial dilutions of the inhibitor in the assay buffer to achieve a range of final concentrations.

-

In a 96-well plate, add the diluted inhibitor solutions.

-

Add the purified NDM-1 enzyme to each well to a final concentration appropriate for the assay (e.g., low nanomolar range).

-

Incubate the enzyme and inhibitor mixture for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate FC5 to each well.

-

Monitor the fluorescence signal over time using a plate reader with excitation and emission wavelengths of 380 nm and 460 nm, respectively.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Plot the initial velocities against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[3]

Isothermal Titration Calorimetry (ITC)

This protocol is for determining the binding affinity of N-(phosphonomethyl)iminodiacetic acid to zinc ions.

Objective: To measure the dissociation constant (Kd) and thermodynamic parameters of the interaction between the inhibitor and zinc.

Materials:

-

N-(phosphonomethyl)iminodiacetic acid

-

Zinc sulfate (ZnSO4)

-

ITC Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5

-

Isothermal Titration Calorimeter (e.g., PEAQ-ITC)

Procedure:

-

Prepare solutions of N-(phosphonomethyl)iminodiacetic acid and ZnSO4 in the ITC buffer. The buffer for both solutions must be identical to avoid heats of dilution.

-

Degas both solutions to prevent air bubbles.

-

Load the N-(phosphonomethyl)iminodiacetic acid solution into the sample cell of the calorimeter.

-

Load the ZnSO4 solution into the injection syringe.

-

Set the experimental parameters on the ITC instrument, including the cell temperature, stirring speed, and injection volumes.

-

Perform an initial injection of a small volume of the ZnSO4 solution, which will be discarded during data analysis.

-

Carry out a series of injections of the ZnSO4 solution into the sample cell containing the inhibitor.

-

Record the heat changes associated with each injection.

-

Analyze the resulting thermogram by integrating the heat peaks and fitting the data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).[4]

Visualizations

The following diagrams illustrate the proposed mechanism of NDM-1 inhibition and the experimental workflow for inhibitor characterization.

Caption: Proposed zinc sequestration mechanism of NDM-1 inhibition.

References

- 1. Checkerboard Synergy Testing [bio-protocol.org]

- 2. Frontiers | Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. adibiosolutions.com [adibiosolutions.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for NDM-1 Inhibitor-5 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

New Delhi Metallo-beta-lactamase-1 (NDM-1) is a formidable enzyme that confers bacterial resistance to a broad spectrum of beta-lactam antibiotics, including the last-resort carbapenems.[1][2] The rapid global spread of NDM-1 producing bacteria poses a significant threat to public health, making the discovery of effective NDM-1 inhibitors a critical area of research.[1] NDM-1 belongs to the B1 subclass of metallo-beta-lactamases, which require zinc ions for their catalytic activity.[2][3] This application note provides a detailed protocol for the in vitro evaluation of NDM-1 inhibitor-5, a potent inhibitor of NDM-1 with a reported Ki of 2.5 μM.[4]

The described assay is a spectrophotometric method based on the hydrolysis of a chromogenic substrate, nitrocefin, by the NDM-1 enzyme.[5][6] In the absence of an inhibitor, NDM-1 cleaves the beta-lactam ring of nitrocefin, resulting in a color change that can be monitored by measuring the absorbance at 492 nm.[5][7] When an effective inhibitor, such as this compound, is present, the rate of nitrocefin hydrolysis is reduced, providing a quantitative measure of the inhibitor's potency.

Key Concepts and Signaling Pathways

The mechanism of NDM-1 involves the coordination of zinc ions in its active site, which facilitates the hydrolysis of the amide bond in the beta-lactam ring of antibiotics.[2] NDM-1 inhibitors can act through various mechanisms, including chelating the essential zinc ions or directly binding to the active site to block substrate access.[8][9]

Caption: Mechanism of NDM-1 and its inhibition.

Quantitative Data Summary

The following table summarizes key quantitative data for context and comparison in NDM-1 inhibition studies.

| Compound | Target | Assay Substrate | IC50 / Ki | Reference |

| This compound | NDM-1 | Not Specified | Ki: 2.5 μM | [4] |

| L-captopril | NDM-1 | Imipenem | Ki: 6.6 μM | [10] |

| EDTA | NDM-1 | Meropenem | IC50: 412 nM | [11] |

| Adapalene | NDM-1 | Nitrocefin | IC50: 8.9 µg/mL | [5] |

Experimental Protocol: In Vitro NDM-1 Inhibition Assay

This protocol details the steps to determine the inhibitory activity of this compound using a spectrophotometric assay with nitrocefin as the substrate.

Materials and Reagents

-

Recombinant NDM-1 enzyme

-

This compound

-

Nitrocefin

-

HEPES buffer (50 mM, pH 7.5)

-

ZnSO4 (100 μM)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Spectrophotometer capable of reading absorbance at 492 nm

Experimental Workflow

Caption: Workflow for the NDM-1 in vitro inhibition assay.

Step-by-Step Procedure

-

Preparation of Reagents:

-

Prepare a 50 mM HEPES buffer (pH 7.5) containing 100 μM ZnSO4. This is the assay buffer.

-

Reconstitute the recombinant NDM-1 enzyme in the assay buffer to a stock concentration of 1 μM. Aliquot and store at -80°C. On the day of the assay, dilute the enzyme stock to a working concentration of 20 nM in cold assay buffer.[5]

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a series of dilutions in the assay buffer to achieve final assay concentrations ranging from, for example, 0.1 μM to 100 μM.

-

Prepare a stock solution of nitrocefin in DMSO (e.g., 10 mM). Dilute this stock in the assay buffer to a working concentration of 200 μM.[5][6]

-

-

Assay Setup:

-

In a 96-well microtiter plate, add 50 μL of assay buffer to each well.

-

Add 10 μL of the serially diluted this compound solutions to the respective wells. For the positive control (no inhibition), add 10 μL of assay buffer containing the same percentage of DMSO as the inhibitor solutions. For the negative control (no enzyme activity), add 10 μL of assay buffer.

-

Add 20 μL of the 20 nM NDM-1 enzyme solution to all wells except the negative control wells. To the negative control wells, add 20 μL of assay buffer.

-

Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.[6][12]

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 20 μL of the 200 μM nitrocefin solution to all wells, bringing the total reaction volume to 100 μL. The final concentration of NDM-1 will be 4 nM and nitrocefin will be 40 μM.

-

Immediately place the plate in a spectrophotometer and begin monitoring the change in absorbance at 492 nm every 60 seconds for 15-30 minutes at 30°C.[6]

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of change in absorbance per minute) for each well.

-

Calculate the percentage of NDM-1 inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Velocity of sample / Velocity of positive control)] x 100%

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the NDM-1 enzyme activity, by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Conclusion

This application note provides a comprehensive and detailed protocol for the in vitro assessment of this compound. By following this standardized methodology, researchers can obtain reliable and reproducible data on the inhibitory potency of this compound and other potential NDM-1 inhibitors. The provided quantitative data and diagrams offer valuable context and a clear workflow for scientists engaged in the critical effort to combat antibiotic resistance.

References

- 1. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent research and development of NDM-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic Study of Laboratory Mutants of NDM-1 Metallo-β-Lactamase and the Importance of an Isoleucine at Position 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of a Novel Natural Allosteric Inhibitor That Targets NDM-1 Against Escherichia coli [frontiersin.org]

- 8. In vitro evaluation of metal chelators as potential metallo- β -lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Biochemical Characteristics of New Delhi Metallo-β-Lactamase-1 Show Unexpected Difference to Other MBLs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics [frontiersin.org]

Application Notes and Protocols: Synergy Testing of NDM-1 Inhibitor-5 and Meropenem

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of New Delhi Metallo-beta-lactamase-1 (NDM-1) producing bacteria pose a significant threat to public health.[1][2][3] NDM-1 is a broad-spectrum β-lactamase that can hydrolyze and inactivate a wide range of β-lactam antibiotics, including the last-resort carbapenems like meropenem.[1][4][5] This resistance mechanism renders many current antibiotic therapies ineffective. A promising strategy to combat NDM-1-mediated resistance is the co-administration of a carbapenem with an NDM-1 inhibitor. This application note details the synergistic effects of a novel inhibitor, NDM-1 Inhibitor-5, with meropenem against NDM-1-producing bacteria and provides detailed protocols for assessing this synergy.

Mechanism of Action

NDM-1 is a class B metallo-β-lactamase that requires zinc ions in its active site to catalyze the hydrolysis of the β-lactam ring in antibiotics like meropenem.[4][5][6][7] this compound is designed to specifically target the active site of the NDM-1 enzyme, effectively neutralizing its hydrolytic activity. By binding to the enzyme, this compound protects meropenem from degradation, allowing the antibiotic to exert its bactericidal effects on the bacterial cell wall.[6][7]

References

- 1. NDM-1 has arrived: first report of a carbapenem resistance mechanism in South Africa [scielo.org.za]

- 2. NDM-1 (New Delhi metallo beta lactamase-1) producing Gram-negative bacilli: Emergence & clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NDM-1: Causes, Symptoms, Diagnosis & Teeatment [medicinenet.com]

- 4. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent research and development of NDM-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for NDM-1 Inhibitor Cell-Based Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of New Delhi metallo-β-lactamase-1 (NDM-1) in Gram-negative bacteria poses a significant threat to public health. NDM-1 confers resistance to a broad spectrum of β-lactam antibiotics, including the carbapenems, which are often considered the last line of defense against multidrug-resistant bacterial infections. The development of potent and specific NDM-1 inhibitors is a critical strategy to restore the efficacy of existing β-lactam antibiotics. This document provides detailed application notes and protocols for the development and implementation of cell-based assays to screen for and characterize NDM-1 inhibitors.

Principle of NDM-1 and Inhibition Strategy

NDM-1 is a class B metallo-β-lactamase that requires zinc ions for its catalytic activity.[1][2][3] The enzyme hydrolyzes the amide bond in the β-lactam ring of antibiotics, rendering them inactive. The primary strategy for inhibiting NDM-1 involves molecules that can chelate the essential zinc ions in the active site or otherwise block the substrate from binding.[4]

Cell-Based Assay Development: An Overview

Cell-based assays are crucial for the discovery of NDM-1 inhibitors as they provide a more physiologically relevant environment compared to biochemical assays. These assays typically involve a bacterial strain that expresses NDM-1. In the presence of an effective inhibitor, the NDM-1 enzyme is inactivated, allowing a β-lactam antibiotic to exert its antibacterial effect, which can be measured as inhibition of bacterial growth or through a reporter system.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Reduction Assay

This assay is a fundamental method to screen for compounds that can restore the susceptibility of NDM-1 producing bacteria to a β-lactam antibiotic, such as meropenem.

Objective: To determine the ability of a test compound to reduce the MIC of a β-lactam antibiotic against an NDM-1 expressing bacterial strain.

Materials:

-

NDM-1 expressing E. coli strain (e.g., a clinical isolate or a transformed laboratory strain like E. coli BW25113ΔbamBΔtolCΔaraDAB harboring a plasmid with the blaNDM-1 gene).[4]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Meropenem (or another suitable carbapenem antibiotic).

-

Test compounds (potential NDM-1 inhibitors).

-

96-well microtiter plates.

-

Resazurin solution (for viability assessment).[2]

-

Plate reader.

Procedure:

-

Bacterial Culture Preparation: Inoculate a single colony of the NDM-1 expressing E. coli into CAMHB and incubate overnight at 37°C with shaking. Dilute the overnight culture to achieve a final concentration of approximately 5 x 105 CFU/mL in the assay wells.

-

Compound and Antibiotic Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the test compound in CAMHB in a 96-well plate. Prepare a stock solution of meropenem and add it to the wells containing the test compound at a fixed sub-inhibitory concentration. Also, prepare wells with serial dilutions of meropenem alone to determine the baseline MIC.

-

Incubation: Add the prepared bacterial suspension to each well of the 96-well plate. The final volume in each well should be 100-200 µL. Include appropriate controls: media only (sterility control), bacteria only (growth control), and bacteria with the solvent used for the test compounds (solvent toxicity control).

-

Endpoint Measurement: Incubate the plates at 37°C for 16-20 hours. The MIC is the lowest concentration of meropenem that completely inhibits visible bacterial growth. For a more quantitative assessment, add resazurin to each well and incubate for a further 2-4 hours. Measure the fluorescence or absorbance to determine bacterial viability.

-

Data Analysis: The MIC of meropenem in the presence of the test compound is compared to the MIC of meropenem alone. A significant reduction in the MIC indicates potential NDM-1 inhibition.

Workflow for MIC Reduction Assay

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Reduction Assay.

Protocol 2: Reporter Gene Assay

This assay utilizes a reporter gene, such as β-galactosidase (lacZ), under the control of a promoter that is induced in response to cell wall stress caused by β-lactam antibiotics. Inhibition of NDM-1 leads to antibiotic activity, cell wall stress, and subsequent reporter gene expression.

Objective: To quantify NDM-1 inhibition through the measurement of a reporter gene product.

Materials:

-

NDM-1 expressing bacterial strain containing a β-lactam-inducible reporter gene construct.

-

Luria-Bertani (LB) broth or other suitable growth medium.

-

A β-lactam antibiotic (e.g., ampicillin).

-

Test compounds.

-

96-well microtiter plates.

-

Reagents for the specific reporter gene assay (e.g., ONPG for β-galactosidase).

-

Plate reader.

Procedure:

-

Culture Preparation: Grow the reporter strain overnight at 37°C. Dilute the culture and regrow to early-log phase.

-

Assay Setup: In a 96-well plate, add the test compounds at various concentrations. Add the β-lactam antibiotic at a concentration that induces a sub-maximal reporter response.

-

Induction: Add the early-log phase bacterial culture to the wells.

-

Incubation: Incubate the plate at 37°C for a period sufficient to allow for reporter gene expression (e.g., 2-4 hours).

-

Reporter Measurement: Lyse the cells (if necessary) and add the appropriate substrate for the reporter enzyme (e.g., ONPG). Measure the signal (e.g., absorbance at 420 nm for the β-galactosidase assay) using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition based on the signal in the presence of the test compound compared to the control (no inhibitor). Determine the IC50 value for active compounds.

Logical Flow of Reporter Gene Assay

Caption: Logical flow of the NDM-1 inhibitor reporter gene assay.

Data Presentation

Table 1: Example Data for MIC Reduction Assay

| Test Compound | Concentration (µM) | MIC of Meropenem (µg/mL) | Fold Reduction in MIC |

| None (Control) | 0 | 16 | - |

| Compound A | 10 | 2 | 8 |

| Compound B | 10 | 16 | 1 |

| EDTA | 100 | 0.5 | 32 |

Table 2: Example Data for Reporter Gene Assay

| Test Compound | IC50 (µM) |

| Compound A | 5.2 |

| Compound C | > 100 |

| Aspergillomarasmine A | 1.8[4] |

| D-captopril | High binding affinity[2][3] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of NDM-1 Action and Inhibition

Caption: Mechanism of NDM-1 mediated antibiotic resistance and its inhibition.

Conclusion

The development of robust and reliable cell-based assays is paramount for the discovery of novel NDM-1 inhibitors. The protocols and guidelines presented here provide a solid foundation for researchers to establish screening platforms and characterize potential drug candidates. The MIC reduction assay offers a straightforward method for primary screening, while reporter gene assays can provide more quantitative data on inhibitor potency. The successful identification and development of NDM-1 inhibitors will be a crucial step in combating the growing threat of antibiotic resistance.

References

- 1. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]

- 2. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics [frontiersin.org]

- 4. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants [mdpi.com]

Application Notes and Protocols for NDM-1 Inhibitor-5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of NDM-1 inhibitor-5 (also known as compound 57), a potent non-β-lactam inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1). This aurone derivative has demonstrated significant inhibitory activity and synergistic effects with antibiotics like meropenem.

Introduction

New Delhi metallo-β-lactamase-1 (NDM-1) is a major contributor to antibiotic resistance, conferring bacteria with the ability to hydrolyze a broad spectrum of β-lactam antibiotics. This compound is a valuable tool for researchers studying mechanisms of antibiotic resistance and developing new therapeutic strategies. It has a reported Ki of 2.5 μM and has been shown to restore the efficacy of antibiotics against NDM-1 producing bacteria.

Physicochemical Properties and Solubility

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes its known solubility.

| Solvent | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 20 mM | This compound is readily soluble in DMSO. Stock solutions are typically prepared at this concentration. |

| Aqueous Buffers (e.g., PBS) | Poorly soluble | Direct dissolution in aqueous buffers is not recommended due to low solubility, which can lead to precipitation and inaccurate concentrations in assays. |

Note: For most biological assays, a final DMSO concentration of ≤0.5% is recommended to avoid solvent-induced artifacts.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound for serial dilution in experimental assays.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

Protocol:

-

Equilibrate this compound to room temperature before opening the vial to prevent condensation.

-

Weigh the required amount of this compound powder using an analytical balance.

-

Add the appropriate volume of anhydrous DMSO to achieve a 20 mM stock solution. For example, for a compound with a molecular weight of 389.44 g/mol , dissolve 3.9 mg in 500 µL of DMSO.

-

Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

NDM-1 Enzyme Inhibition Assay (Nitrocefin-based)

Objective: To determine the inhibitory activity of this compound against NDM-1 using a chromogenic substrate.

Materials:

-

This compound stock solution (20 mM in DMSO)

-

Recombinant NDM-1 enzyme

-

Nitrocefin (chromogenic β-lactamase substrate)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 µM ZnCl₂)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 490 nm

Protocol:

-

Prepare serial dilutions of this compound from the 20 mM stock solution in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5%.

-

In a 96-well plate, add the diluted this compound to the wells. Include a positive control (e.g., EDTA, a known MBL inhibitor) and a negative control (assay buffer with DMSO, no inhibitor).

-

Add the recombinant NDM-1 enzyme to each well (except for the no-enzyme control) to a final concentration of approximately 5 nM.

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding nitrocefin to each well to a final concentration of 100 µM.

-

Immediately monitor the change in absorbance at 490 nm over time using a microplate reader. The rate of nitrocefin hydrolysis is proportional to the NDM-1 activity.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Checkerboard Assay for Synergy with Antibiotics

Objective: To assess the synergistic effect of this compound in combination with a β-lactam antibiotic (e.g., meropenem) against an NDM-1 producing bacterial strain.

Materials:

-

This compound stock solution (20 mM in DMSO)

-

Meropenem stock solution

-

NDM-1 producing bacterial strain (e.g., E. coli expressing blaNDM-1)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microplates

-

Bacterial incubator

Protocol:

-

Prepare a bacterial suspension of the NDM-1 producing strain and adjust it to a 0.5 McFarland standard.

-

In a 96-well microplate, prepare a two-dimensional serial dilution of both this compound and meropenem in CAMHB. This will create a matrix of varying concentrations of both compounds.

-

Inoculate each well with the prepared bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) of meropenem alone and in combination with different concentrations of this compound by observing the lowest concentration that inhibits visible bacterial growth.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the synergy. An FICI of ≤ 0.5 is generally considered synergistic.

Visual Representations

Signaling Pathway

Caption: NDM-1 Inhibition Pathway

Experimental Workflow

Application Notes and Protocols: Preparation of Stock Solutions of D-Captopril, an NDM-1 Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

New Delhi Metallo-β-lactamase-1 (NDM-1) is a bacterial enzyme that confers resistance to a broad range of β-lactam antibiotics, posing a significant threat to global health. The development of NDM-1 inhibitors is a critical area of research to combat antibiotic resistance. D-captopril, the (2S,2R)-stereoisomer of captopril, has been identified as a potent inhibitor of NDM-1.[1][2] Accurate and consistent preparation of stock solutions of D-captopril is essential for reliable experimental results in screening and characterization assays.

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of D-captopril for use in NDM-1 inhibition assays and other research applications.

Physicochemical Properties of D-Captopril

A summary of the relevant physicochemical properties of D-captopril is presented in Table 1. Understanding these properties is crucial for selecting the appropriate solvent and storage conditions.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅NO₃S | [3] |

| Molecular Weight | 217.3 g/mol | [3] |

| Appearance | White or almost white crystalline powder | [4] |

| IC₅₀ for NDM-1 | 7.9 µM | [1][5][6] |

Solubility Data

The solubility of captopril in various solvents is summarized in Table 2. This information should be used to select the most appropriate solvent for your experimental needs.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL and 43 mg/mL | [3][7] |

| Ethanol | ~30 mg/mL | [3] |

| Dimethylformamide (DMF) | ~30 mg/mL | [3] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~3 mg/mL | [3] |

| Water | Freely soluble | [4] |

Note: When using organic solvents, it is crucial to ensure that the final concentration of the solvent in the experimental assay is not toxic to the cells or disruptive to the assay components.

Recommended Solvents and Storage Conditions